GSK8573 is a chemical compound primarily recognized as an inactive control for GSK2801, which is an acetyl-lysine competitive inhibitor targeting the bromodomains BAZ2A and BAZ2B. The compound has garnered attention in scientific research for its role in epigenetics and drug discovery, particularly in studies involving bromodomain interactions and chromatin remodeling.
GSK8573 is synthesized from various intermediates, with its synthesis methods being proprietary. It is available for research purposes through chemical supply companies, and its synthesis has been documented in scientific literature detailing its structural properties and applications.
GSK8573 belongs to the class of small molecules that interact with bromodomains, which are protein domains that recognize acetylated lysines on histones and non-histone proteins. Its classification as an inactive control compound allows researchers to differentiate between specific biological effects and nonspecific interactions in experimental setups.
The synthesis of GSK8573 involves several steps, starting from intermediate compounds. A notable method includes the use of microwave-assisted reactions in dimethylformamide at elevated temperatures. This process allows for the formation of the indolizine ring system, which is crucial for the compound's structure.
These methods highlight a combination of organic synthesis techniques tailored to achieve the desired molecular structure efficiently .
GSK8573 features a complex molecular structure characterized by an indolizine core substituted with various functional groups that enhance its binding properties. The specific arrangement of these groups contributes to its interaction with bromodomain proteins.
As an inactive control compound, GSK8573 does not participate significantly in typical chemical reactions under standard laboratory conditions. Its primary function is to serve as a negative control in experiments involving GSK2801, thereby allowing researchers to assess the specificity and efficacy of active compounds without interference from GSK8573 itself.
GSK8573 functions primarily as a control compound in biological assays. It interacts with BRD9 but does not exert significant biological effects due to its inactive nature.
GSK8573 has several scientific applications:
This comprehensive analysis underscores GSK8573's importance as a research tool in understanding bromodomain interactions and advancing drug discovery efforts targeting epigenetic mechanisms.
GSK8573 was developed as the inactive control counterpart to the BAZ2A/B inhibitor GSK2801 within a chemical probe pair. Bromodomains are evolutionarily conserved structural modules that recognize acetylated lysine residues on histone tails, functioning as epigenetic "readers" that recruit transcriptional machinery. The human proteome encodes 61 bromodomains across 46 proteins, categorized into eight subfamilies based on structural homology. Within this landscape, BAZ2A and BAZ2B bromodomains belong to the bromodomain-containing zinc finger family and serve as critical regulators of ribosomal RNA transcription through their association with the nucleolar remodeling complex (NoRC) [1] [3].
Biophysically, GSK8573 exhibits a distinct interaction profile:
Table 1: Target Selectivity Profile of GSK8573 vs. Reference Compound
Bromodomain Target | GSK8573 Kd (μM) | GSK2801 Kd (μM) | Functional Consequence | |
---|---|---|---|---|
BAZ2A | >10 | 0.257 | Transcriptional silencing | |
BAZ2B | >10 | 0.136 | rRNA regulation | |
BRD9 | 1.04 | ~1.0 | Chromatin remodeling | |
Other bromodomains | >10 | Variable | N/A | [1] [3] |
This unique profile positions GSK8573 as a critical experimental tool for:
Dysregulation of BAZ2A and BAZ2B bromodomains contributes to pathological processes through aberrant epigenetic control. These targets exhibit distinct and overlapping disease associations:
Cancer Pathogenesis:
Neurodegenerative Mechanisms:
Metabolic and Muscular Pathologies:
Table 2: Disease Associations Linked to BAZ2A/B Dysregulation
Disease Category | Molecular Mechanism | Functional Consequence | |
---|---|---|---|
Oncological | rDNA silencing | Tumor suppressor inactivation | |
Cancer stem cell maintenance | Therapy resistance | ||
Neurodegenerative | Tau acetylation crosstalk | Accelerated NFT formation | |
Mitochondrial gene dysregulation | Neuronal bioenergetic failure | ||
Metabolic | Glucocorticoid pathway modulation | Insulin resistance | |
Musculoskeletal | Myogenic program suppression | Impaired muscle regeneration | [1] [2] [4] |
The therapeutic relevance of BAZ2A/B inhibition extends beyond oncology, with emerging implications for:
The chemical design strategy for GSK8573 centered on creating a structural analog of the potent BAZ2A/B inhibitor GSK2801 with minimal target engagement. This approach addressed a critical gap in chemical biology: the lack of appropriate negative controls for epigenetic target validation.
Structural Rationale:
Experimental Applications:
Table 3: Chemical Probe Pair Attributes for BAZ2A/B Research
Characteristic | GSK2801 (Active Probe) | GSK8573 (Inactive Control) | |
---|---|---|---|
Chemical Structure | 7-(Benzenesulfonyl) substitution | 7-Propoxy substitution | |
BAZ2A Kd | 257 nM | >10,000 nM | |
BRD9 Kd | ~1.0 μM | 1.04 μM | |
Cellular Efficacy | Inhibits rRNA synthesis (IC50 = 120 nM) | No activity at 10 μM | |
Optimal Use Case | Pathway perturbation studies | Off-target effect controls | [1] [3] [5] |
The chemical probe pair strategy exemplified by GSK2801/GSK8573 enables:
Future applications may include:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7